

Spectroscopic Profile of 2-Methylbutyl Butyrate: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylbutyl butyrate

Cat. No.: B1580447

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylbutyl butyrate** (also known as 2-methylbutyl butanoate), a volatile ester commonly used as a flavoring and fragrance agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and industrial applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Methylbutyl butyrate**.

Table 1: ¹H NMR Spectroscopic Data

Predicted data is often used in the absence of experimentally derived specifics and provides a reliable estimation of the expected spectral features.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.05	t	-O-CH ₂ -CH(CH ₃)CH ₂ CH ₃
~2.20	t	-CO-CH ₂ -CH ₂ CH ₃
~1.65	m	-CO-CH ₂ -CH ₂ -CH ₃
~1.70	m	-O-CH ₂ -CH(CH ₃)CH ₂ CH ₃
~1.40	m	-O-CH ₂ -CH(CH ₃)CH ₂ CH ₃
~0.90	t	-CO-CH ₂ -CH ₂ -CH ₃
~0.90	d	-O-CH ₂ -CH(CH ₃)CH ₂ CH ₃
~0.90	t	-O-CH ₂ -CH(CH ₃)CH ₂ -CH ₃

Table 2: ¹³C NMR Spectroscopic Data

Predicted data provides a close approximation of the carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~173.5	C=O
~68.0	-O-CH ₂ -
~38.0	-CO-CH ₂ -
~34.0	-O-CH ₂ -CH(CH ₃)-
~26.0	-O-CH ₂ -CH(CH ₃)-CH ₂ -
~18.5	-CO-CH ₂ -CH ₂ -
~16.5	-O-CH ₂ -CH(CH ₃)-
~13.7	-CO-CH ₂ -CH ₂ -CH ₃
~11.0	-O-CH ₂ -CH(CH ₃)CH ₂ -CH ₃

Table 3: IR Spectroscopic Data (ATR-FTIR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1460	Medium	C-H bend (alkane)
~1380	Medium	C-H bend (alkane)
~1170	Strong	C-O stretch (ester)

Table 4: Mass Spectrometry Data (EI-MS)

m/z	Relative Intensity (%)	Putative Fragment
57	99.99	[C ₄ H ₉] ⁺
70	93.90	[C ₅ H ₁₀] ⁺
85	81.75	[C ₅ H ₉ O] ⁺
43	52.55	[C ₃ H ₇] ⁺
41	43.08	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **2-Methylbutyl butyrate** (approximately 10-20 mg) is dissolved in a deuterated solvent (typically 0.6-0.8 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

¹H NMR Acquisition:

- Pulse Program: A standard single-pulse sequence is used.
- Spectral Width: Approximately 16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
- Spectral Width: Approximately 240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. For ¹H NMR, the signals are integrated to determine the relative proton ratios.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: A single drop of neat **2-Methylbutyl butyrate** is placed directly onto the ATR crystal (e.g., diamond).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.^[1]

Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded first.
- The sample is then applied to the crystal, ensuring good contact.
- The sample spectrum is acquired.
- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **2-Methylbutyl butyrate** is prepared in a volatile organic solvent such as dichloromethane or hexane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.[\[1\]](#)

GC Conditions:

- Injector Temperature: 250 °C.
- Injection Mode: Split or splitless, depending on the sample concentration.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).

MS Conditions:

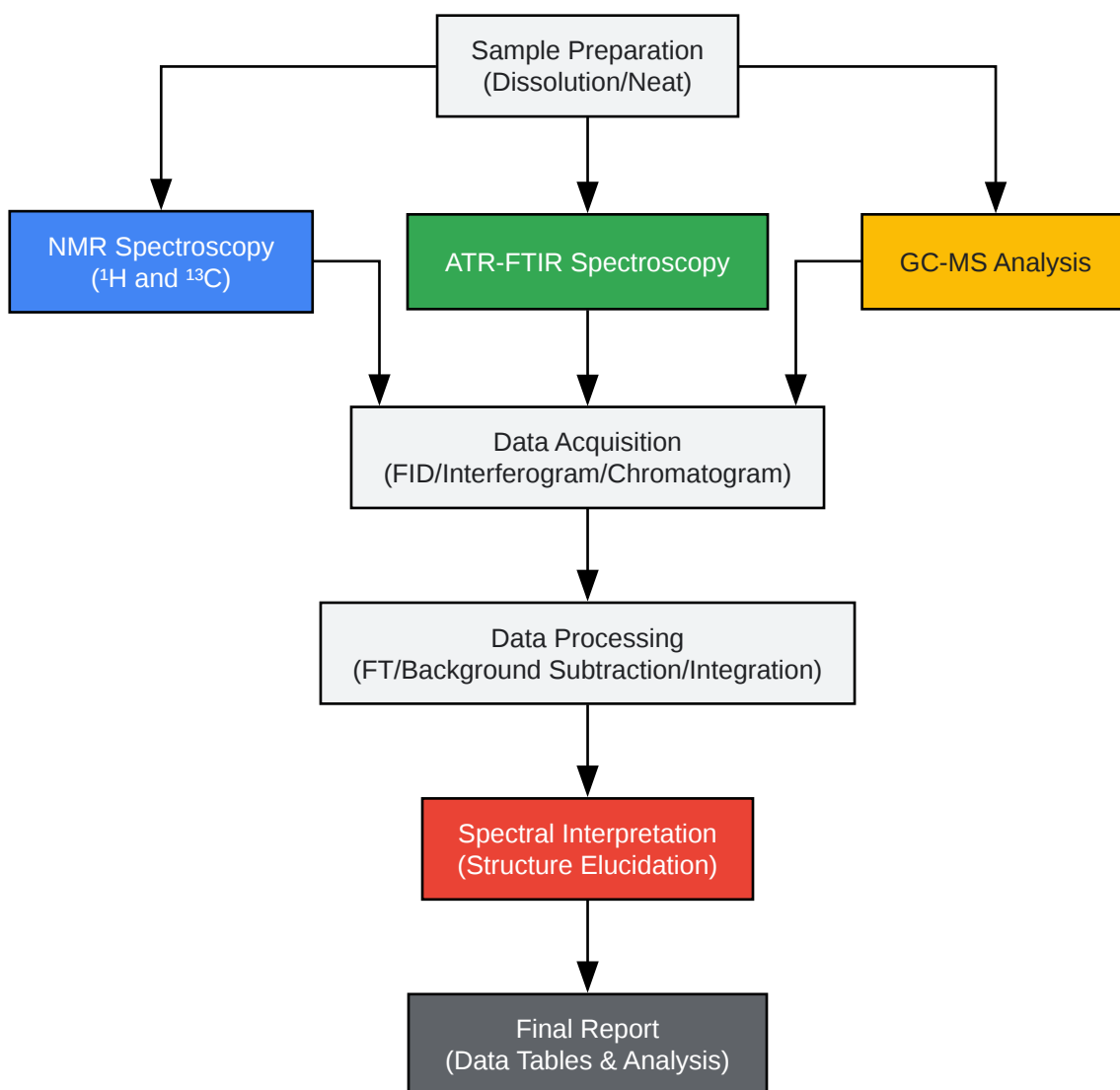
- Ion Source: Electron Ionization (EI) at 70 eV.[\[1\]](#)
- Source Temperature: 230 °C.
- Mass Range: m/z 40-400.
- Scan Speed: Normal.

Data Processing: The acquired data is processed using the instrument's software to identify the retention time of the compound and to analyze the mass spectrum of the corresponding peak. The fragmentation pattern is compared with library data for confirmation.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methylbutyl butyrate**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 2-Methylbutyl 2-methylbutyrate | C₁₀H₂₀O₂ | CID 17129 - PubChem [pubchem.ncbi.nlm.nih.gov]
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